Hexapeptide-10
Overview
Description
Hexapeptide-10, also known as Serilesine, is an amino acid derivative . It is a synthetic peptide containing Alanine, Isoleucine, Lysine, Serine, and Valine residues . It is used in various skincare products due to its extraordinary visible skin restructuring and firming abilities .
Synthesis Analysis
Hexapeptide-10 is a synthetic peptide derived from a Laminin part responsible for adhesion . The amino acid sequence of Hexapeptide-10 is Ser-Asp-Gly-Pro-Arg-Pro . It is synthesized for research use and has potential research and development risk .Molecular Structure Analysis
The molecular formula of Hexapeptide-10 is C28H53N7O8 . It has a molecular weight of 615.76 and a monoisotopic mass of 615.395569 Da .Physical And Chemical Properties Analysis
Hexapeptide-10 is a white to pale yellow powder . It is slightly soluble in water . The stability of Hexapeptide-10 is not explicitly mentioned in the sources, but it is generally stable under recommended storage conditions .Scientific Research Applications
Growth Hormone-Releasing Activity
Hexapeptide-10, also studied under the name Hexarelin, has been demonstrated to have significant growth hormone-releasing activity. Research involving children and adults with GH deficiency (GHD) has shown that Hexarelin stimulates GH secretion effectively. In studies comparing Hexarelin's GH-releasing activity to that of GH-releasing hormone (GHRH), Hexarelin showed a potent and reproducible stimulus of GH secretion, with its effect increasing during puberty, particularly in girls (Bellone et al., 1995; Loche et al., 1995). These findings underline Hexapeptide-10's role in GH regulation and its potential applications in treating GH deficiencies.
Synergistic Effects with GH-Releasing Hormone
Further research has explored Hexapeptide-10's synergistic effects when used in combination with GH-releasing hormone (GHRH). Studies in GH-deficient children found that Hexarelin, when administered together with GHRH, significantly enhances the GH response beyond the sum of their individual effects. This synergistic action suggests a potential for Hexapeptide-10 in therapeutic strategies aimed at enhancing GH secretion in individuals with GH deficiencies (Mericq et al., 1995).
Potential in Anti-Aging Regimens
A novel application of Hexapeptide-10 includes its use in anti-aging skin care regimens. A specific study developed a tripeptide/hexapeptide (TriHex) anti-aging regimen targeting skin aging by promoting the clearance of the extracellular matrix of degraded proteins and enhancing collagen and elastin production. This regimen, after 12 weeks of use, showed significant improvements in skin fine lines, radiance, firmness, plumpness, sagginess, and wrinkles, as assessed by both physician grading and subject global assessment (NelsonAislyn & OrtizArisa, 2018). This underscores Hexapeptide-10's role beyond GH secretion, highlighting its utility in cosmetic applications aimed at reducing signs of aging.
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGVZFQUFJYSGS-CPDXTSBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexapeptide-10 | |
CAS RN |
146439-94-3 | |
Record name | Hexapeptide-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAPEPTIDE-10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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